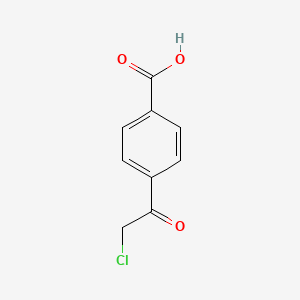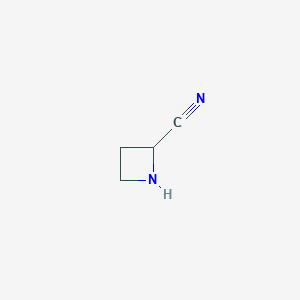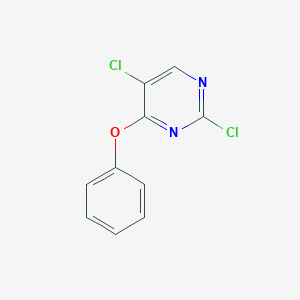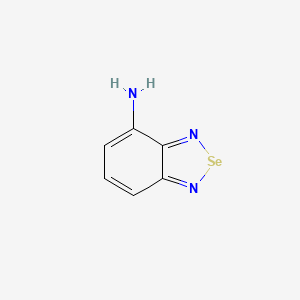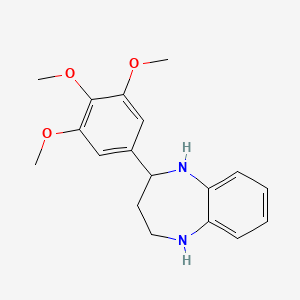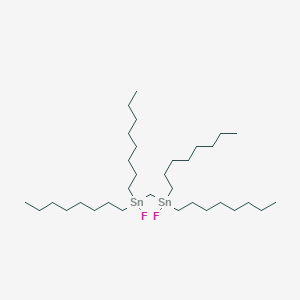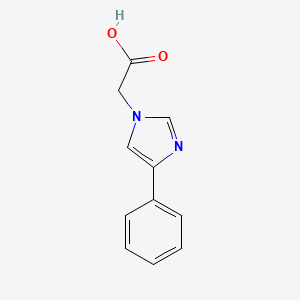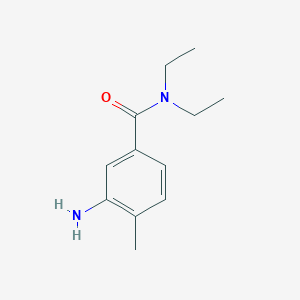
JOH-UNI-591f77bd-1
Descripción general
Descripción
JOH-UNI-591f77bd-1 is a synthetic compound developed by researchers at the University of North Carolina at Chapel Hill. It is a novel small molecule that has been shown to have potent anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound is currently in the preclinical stage of development and is not yet available for clinical use. The purpose of
Aplicaciones Científicas De Investigación
Pharmacogenetics Research Network:
- Subheading: Pharmacogenetics and Personalized Medicine
- Content: The NIH Pharmacogenetics Research Network focuses on correlating drug response with genetic variation, covering various medical disorders and specific groups of proteins interacting with drugs. The knowledge base, PharmGKB, stores and annotates diverse scientific information, providing a comprehensive resource for pharmacogenetics research (Giacomini et al., 2007).
Jolkinolide B and HepG2 Cells:
- Subheading: Metabolic Profiling and Anticancer Potential
- Content: This study investigates the mechanism of Jolkinolide B (JB) in HepG2 cells using NMR-based cellular metabolomics. It highlights the potential of JB as an anticancer drug candidate, impacting multiple metabolic pathways (Yan et al., 2019).
Journal of Visualized Experiments (JoVE):
- Subheading: Innovative Scientific Communication
- Content: JoVE is the first scientific video journal, encompassing a range of biomedical videos. It includes a Scientific Education Database for students in scientific fields, offering an innovative approach to research dissemination (Vardell, 2015).
Epithelial Junction Opener JO-1:
- Subheading: Enhancing Chemotherapy Efficacy
- Content: This study evaluates JO-1, a protein that opens intercellular junctions in epithelial tumors, enhancing the antitumor effects of various chemotherapy drugs. It presents JO-1 as a potential cotherapy to improve cancer chemotherapy outcomes (Beyer et al., 2012).
Journey of Hope (JoH) Intervention:
- Subheading: Coping and Resilience Post-Disaster
- Content: This article presents the JoH, a school-based intervention for children experiencing collective trauma, such as natural disasters. It focuses on building coping skills and enhancing protective factors to aid recovery (Powell & Thompson, 2016).
Propiedades
IUPAC Name |
(2E)-2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4S/c1-22-16(21)15(11-4-2-3-5-12(11)17)18-7-6-13(23)10(9-18)8-14(19)20/h2-5,8,13,15,23H,6-7,9H2,1H3,(H,19,20)/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUDNVCEAAXNQA-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC(C(=CC(=O)O)C2)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC(/C(=C/C(=O)O)/C2)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




